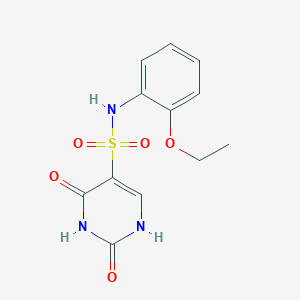

N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry, particularly as antibiotics due to their antimicrobial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, electrochemical synthesis has been employed to create sulfonamide derivatives by anodic oxidation of precursors such as 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to mono- and disulfone derivatives . Additionally, sulfonamide Schiff bases can be formed by reacting N-tosyl-ethylenediamine with salicylaldehyde, which can further be used to construct novel complexes . Another approach involves the condensation of starting materials like 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate to synthesize sulfonamide derivatives for use as precursors in radiolabeling for positron emission tomography (PET) tracers .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized by X-ray single-crystal diffraction, FT-IR, UV–Vis, and other spectroscopic methods. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide has been used to prepare novel complexes with different metals, leading to various supramolecular architectures influenced by hydrogen bonds and π-π stacking interactions . The molecular structure can significantly impact the physical and chemical properties of the compound, as well as its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions. The electrogenerated quinone diimine, for instance, can undergo Michael-type addition reactions with arylsulfinic acids to yield sulfonamide derivatives . Schiff bases derived from sulfonamides can form complexes with metals, which can be analyzed for their reactivity and potential applications . The reactivity of sulfonamide derivatives can also be tailored by modifying their substituents, which can alter their chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques such as X-ray powder diffraction (XRPD), FT-IR, UV–Vis, thermogravimetric analysis (TGA), and photoluminescence measurements . The solubility, stability, and reactivity of these compounds can vary widely, affecting their suitability for different applications, particularly in the pharmaceutical industry. The presence of different substituents and functional groups can lead to a diverse range of activities, as seen in the antibacterial evaluation of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives .

Applications De Recherche Scientifique

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, are significant for their bacteriostatic properties and have been utilized in the therapy of bacterial infections caused by various microorganisms. These compounds, also known as sulfa drugs, were a primary source of antibacterial therapy before the advent of penicillin. Their therapeutic applications extend beyond antibacterial uses; they have found roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors (amprenavir), anticancer agents, and in treatments for Alzheimer’s disease. This diverse range of applications underscores the importance of sulfonamides in medicinal chemistry and drug development (Gulcin & Taslimi, 2018).

Antitumor Properties

Research has emphasized the antitumor potential of sulfonamide compounds. The development of bioactive substances containing the sulfonamide subunit has been consistent, given their antibacterial, antifungal, antiparasitic, antioxidant, and particularly antitumor properties. The structural diversity achieved through chemical modifications of classical antibacterial aminobenzenesulfonamides has allowed these derivatives to exhibit a broad spectrum of medicinal applications. This ongoing research activity is vital for the rational design of new drug molecules aiming at a wide range of diseases, including cancer, showcasing the sulfonamide group's significant role in planning and synthesizing future drugs (Azevedo-Barbosa et al., 2020).

Environmental and Health Implications

The presence of sulfonamides in the environment, due to widespread use in healthcare and veterinary medicine, poses potential risks to human health. Studies indicate that even small amounts of sulfonamides, derived mainly from agricultural activities, can induce changes in microbial populations that may be hazardous to human health. This environmental persistence calls for improved management and treatment technologies to mitigate the ecological risks associated with these compounds, reflecting the need for ongoing research into their environmental fate and impact (Baran et al., 2011).

Advancements in Sulfonamide Research

Recent advances in sulfonamide-based medicinal chemistry highlight the development of sulfonamide derivatives with broad bioactive spectra. These efforts have led to the identification of sulfonamide compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic, and diuretic properties. The continued activity in this research area demonstrates the significant potential for sulfonamide compounds in various therapeutic applications, including the development of metal supermolecular complexes as medicinal agents (He Shichao et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-2-20-9-6-4-3-5-8(9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJMGWZIAYEKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)

![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)